molecular formula C17H19N3O3 B11279419 N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11279419
M. Wt: 313.35 g/mol
InChI Key: CMQNHAXLSKFZMV-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxy group, and a phenyl group attached to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
  • N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N-cyclopentyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific cyclopentyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy and phenyl groups also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-cyclopentyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-23-14-11-15(21)20(13-9-3-2-4-10-13)19-16(14)17(22)18-12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3,(H,18,22)

InChI Key

CMQNHAXLSKFZMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2CCCC2)C3=CC=CC=C3

Origin of Product

United States

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